molecular formula C22H22N6O3S B2766563 4-methoxy-3-methyl-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide CAS No. 1014045-96-5

4-methoxy-3-methyl-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide

Cat. No. B2766563
CAS RN: 1014045-96-5
M. Wt: 450.52
InChI Key: TXMLWMIRODGNLM-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound includes its molecular formula, molecular weight, and structural formula. The structure can give insights into the compound’s potential properties and reactivity .


Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography .


Chemical Reactions Analysis

This would involve studying the reactions that the compound can undergo, and the conditions under which these reactions occur .


Physical And Chemical Properties Analysis

This would include studying properties like the compound’s melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Photodynamic Therapy Applications

A study by Pişkin, Canpolat, and Öztürk (2020) explored the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These derivatives showed promising properties as photosensitizers for photodynamic therapy, a treatment modality for cancer, due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Cytotoxicity and Anticancer Activity

Gul et al. (2016) synthesized a series of benzenesulfonamides with potential for tumor-specific cytotoxic activities. Some derivatives strongly inhibited human carbonic anhydrase isoforms, crucial for further anti-tumor activity studies (Gul et al., 2016). In a related study, Putri et al. (2021) synthesized and investigated a pyrazoline derivative for its anti-breast cancer potential, demonstrating promising molecular docking and dynamic studies results, suggesting potential development as an anti-cancer agent (Putri et al., 2021).

Antimicrobial Applications

Sarvaiya, Gulati, and Patel (2019) reported on the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds with significant antimicrobial activity against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).

Anti-Inflammatory and Analgesic Activities

Mustafa et al. (2016) explored the synthesis of novel benzenesulfonamides with anti-inflammatory activities. These compounds were tested in a carrageenan-induced rat paw edema model, showing comparable or even greater in vivo anti-inflammatory activities than celecoxib, a reference drug, with minimal or no ulcerogenic effect (Mustafa et al., 2016).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes .

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information in the literature. It’s plausible that it interacts with its target in a manner similar to other structurally related compounds, potentially acting as an inhibitor or activator .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Based on the structural similarity to other compounds, it could potentially be involved in a variety of biochemical pathways, including signal transduction, enzymatic reactions, and cellular metabolism .

Pharmacokinetics

The compound’s solubility in dmso suggests that it may be well-absorbed and distributed in the body. The compound’s stability at room temperature also suggests it may have a reasonable half-life within the body.

Result of Action

The specific molecular and cellular effects of this compound’s action are currently unknown. Based on its potential targets and mode of action, it could influence a variety of cellular processes, potentially leading to changes in cell growth, differentiation, or survival .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interaction with its target . .

Safety and Hazards

This would involve looking at the compound’s toxicity, flammability, and any precautions that need to be taken when handling it .

Future Directions

This could involve predicting potential applications for the compound based on its properties, or suggesting further studies that could be done to learn more about it .

properties

IUPAC Name

4-methoxy-3-methyl-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O3S/c1-15-14-19(8-9-20(15)31-3)32(29,30)27-18-6-4-17(5-7-18)23-21-10-11-22(25-24-21)28-13-12-16(2)26-28/h4-14,27H,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMLWMIRODGNLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-3-methyl-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide

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